This article provides a comprehensive overview of the compound tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate. It covers various aspects including synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The synthesis of tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate involves several key steps:
The molecular formula for tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is , with a molecular weight of 318.37 g/mol. The structure features:
The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=C(N=C(O)C=C2)C=O .
The compound can participate in various chemical reactions due to its functional groups:
Key physical and chemical properties include:
These properties are crucial for its handling and application in research settings .
The compound tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate has several potential applications:
Systematic Name:tert-Butyl 4-(6-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylateNote: The 6-methyl substitution appears consistently across commercial sources despite the user-specified name omitting this methyl group [1] [2].
Molecular Formula: C₁₈H₂₄N₂O₄Molecular Weight: 332.4 g/molCAS Registry: 1951445-03-6
Structural Features:
Representation:
SMILES: CC1=CC=C2C(=C1)OC(=O)N2C1CCN(C(=O)OC(C)(C)C)CC1 InChIKey: MJQKKDNZKSUHIW-UHFFFAOYSA-N [1] Table 1: Atomic Composition Analysis
| Element | Count | Percentage |
|---|---|---|
| C | 18 | 65.05% |
| H | 24 | 7.28% |
| N | 2 | 8.43% |
| O | 4 | 19.24% |
Calculated from molecular formula C₁₈H₂₄N₂O₄
No explicit discovery publications were identified in the search results. However, its emergence correlates with broader medicinal chemistry trends:
Role as a multifunctional building block:
Therapeutic relevance:
Table 2: Comparison with Key Piperidine Building Blocks
| Compound Name | CAS | Molecular Weight | Key Features | Primary Applications |
|---|---|---|---|---|
| tert-Butyl 4-(6-methyl-2-oxobenzo[d]oxazol-3-yl)piperidine-1-carboxylate | 1951445-03-6 | 332.4 | Benzoxazolone linker, Boc-protected | Neurological agents, Kinase inhibitors |
| tert-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | 1450879-67-0 | 217.24 | Chiral fluoro, ketone | HIV integrase inhibitors |
| tert-Butyl 4-oxo-2-isopropylpiperidine-1-carboxylate | 313950-41-3 | 241.33 | Ketone, branched alkyl | Scaffold diversification |
Structure-Property Advantages:
Drug candidates using related scaffolds:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: